molecular formula C13H16N2O4 B1176651 ypt3 protein CAS No. 129131-32-4

ypt3 protein

Katalognummer: B1176651
CAS-Nummer: 129131-32-4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The Ypt3 protein is a crucial Rab GTP-binding protein in the fission yeast Schizosaccharomyces pombe , functioning as a key regulator of the exocytic pathway. It is the functional homolog of mammalian Rab11 and the S. cerevisiae proteins Ypt31 and Ypt32 . This protein is essential for multiple cellular processes, including cytokinesis, cell wall integrity, and vacuole fusion. Its function is required at multiple steps of the exocytic pathway, and mutations in Ypt3 lead to the accumulation of aberrant Golgi-like structures and post-Golgi vesicles, thereby abolishing secretion . The specificity of Ypt3's function, distinguishing it from other GTPases like Sec4, is determined by distinct structural domains, including a 9-residue segment corresponding to loop L7 in the Ras structure . Research indicates a significant functional connection between Ypt3 and calcineurin phosphatase; the phenotypic defects of a temperature-sensitive ypt3-i5 mutant are exacerbated by calcineurin inhibition, highlighting a vital genetic interaction . GFP-tagged Ypt3 localizes to the cytoplasm in a polarized manner at growth sites, a distribution that depends on the actin cytoskeleton . This protein is an indispensable tool for researchers investigating vesicular trafficking, polarized exocytosis, cytokinesis, and the molecular mechanisms of small GTPase function in model systems. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

129131-32-4

Molekularformel

C13H16N2O4

Synonyme

ypt3 protein

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Role in Cellular Processes

Ypt3 has been shown to play an essential role in several cellular functions, including:

  • Cytokinesis : Mutants of Ypt3 exhibit defects in cytokinesis, indicating its involvement in cell division processes .
  • Cell Wall Integrity : The protein is critical for maintaining the structural integrity of the cell wall, with mutations leading to compromised cell wall stability .
  • Vacuole Fusion : Ypt3 is implicated in vacuolar trafficking and fusion processes, essential for cellular homeostasis and nutrient storage .

Mechanistic Insights

Research has demonstrated that Ypt3 operates at multiple steps of the exocytic pathway. For instance, studies using green fluorescent protein (GFP) tagging have revealed that Ypt3 localizes to growth sites and exhibits polarized distribution dependent on the actin cytoskeleton . Electron microscopy studies of ypt3-i5 mutants have shown an accumulation of aberrant Golgi-like structures, suggesting that Ypt3 is vital for proper vesicle trafficking and secretion mechanisms .

Genetic Interactions

Ypt3 has been found to interact genetically with other proteins involved in the secretory pathway. For example, its interaction with Ryh1, another Rab GTPase, suggests a cooperative role in protein secretion and recycling processes. Overexpression studies indicate that Ryh1 may complement or overlap with Ypt3 functions, particularly concerning acid phosphatase secretion and cell wall integrity .

Potential Therapeutic Applications

Given its critical role in cellular processes, Ypt3 may serve as a target for therapeutic interventions. Understanding its function could lead to novel strategies for addressing diseases linked to dysfunctional vesicle trafficking or cytokinesis, such as cancer or neurodegenerative disorders.

Case Study 1: Mutant Analysis

A study involving the temperature-sensitive ypt3-i5 allele provided insights into the functional importance of Ypt3. The mutant exhibited severe defects under restrictive conditions, highlighting the protein's essential role in maintaining normal cellular functions during stress conditions .

Case Study 2: Protein Localization Studies

The use of GFP-tagged Ypt3 allowed researchers to visualize its localization patterns within cells. This approach revealed that Ypt3 is not only concentrated at growth sites but also exhibits punctate staining indicative of its involvement in vesicular transport mechanisms .

Data Table: Summary of Ypt3 Functions and Research Findings

Function Description Key Findings
CytokinesisEssential for cell divisionMutants show defects in cytokinesis
Cell Wall IntegrityMaintains structural integrityCompromised stability observed in ypt3 mutants
Vacuole FusionInvolved in vacuolar traffickingAberrant structures noted in electron microscopy
Genetic InteractionInteracts with other proteins like Ryh1Cooperative roles identified in secretion pathways

Vergleich Mit ähnlichen Verbindungen

Ypt3 vs. Ypt2 (Rab8 Homolog) in Fission Yeast

Feature Ypt3 (Rab11 Homolog) Ypt2 (Rab8 Homolog) Evidence
Localization Division site, cell tips, secretory vesicles Division site edges, exocyst-associated
Function Mediates vesicle docking at cleavage sites Promotes vesicle tethering at division edges
Co-localization 48% co-localizes with Ypt2 45% acts independently of Ypt3
Mutant Phenotypes Accumulates tubulovesicular structures Defects in exocyst-mediated secretion
TRAPP-II Dependency Required for Trs120 localization Not directly dependent

Key Findings :

  • Ypt3 vesicles dominate in secretion to the cleavage plane center, while Ypt2 vesicles target edges .
  • Ypt3 vesicles dock for ~9 seconds at cleavage sites, similar to TRAPP-II residency, whereas Ypt2 vesicles remain longer (~27 seconds), akin to exocyst dynamics .

Ypt3 vs. Mammalian RAB11B

Feature Ypt3 (Fission Yeast) RAB11B (Human) Evidence
Sequence Identity 99% identical to mouse Ypt3 91% identical to human RAB11A
Localization Golgi, secretory vesicles, division sites Recycling endosomes, Golgi, neuronal axons
Function Exocytosis, cytokinesis, vacuole fusion Endosomal recycling, neurite outgrowth
GTPase Activity Binds GTP; requires GEFs/GAPs for cycling Recombinant RAB11B shows GTP-binding activity
Disease Links None reported Neurodevelopmental disorders

Structural Insights :

  • Both share conserved GTP-binding domains (SCR1, SCR3B) .
  • Ypt3’s Ala74 in the effector region is conserved in Rab11/Ypt3 proteins, critical for effector recruitment .

Ypt3 vs. Plant Pra2/Pra3 (Ypt3/Rab11 Family)

Feature Pra2 (Pisum sativum) Pra3 (Pisum sativum) Ypt3 (S. pombe) Evidence
Localization Golgi stacks, endosomes Trans-Golgi network, prevacuolar compartments Secretory vesicles
Function ER-to-Golgi trafficking Vacuolar transport Exocytosis
Actin Dependency Not reported Not reported Required
Diversification Distinct from Pra3 in trafficking pathways Specialized in late secretory steps Broad exocytic roles

Functional Divergence :

  • Pra2 and Pra3, despite 75% sequence similarity, occupy distinct compartments, highlighting functional specialization in plants .
  • Ypt3’s actin-dependent polarization is unique to fungal systems, absent in plant homologs .

Tables

Table 1: Localization and Functional Overlap

Protein Organism Localization Primary Function
Ypt3 S. pombe Cleavage site, Golgi, vesicles Exocytosis, cytokinesis
Ypt2 S. pombe Division edges, exocyst sites Vesicle tethering
RAB11B Homo sapiens Recycling endosomes, axons Endosomal recycling
Pra2 Pisum sativum Golgi, endosomes ER-to-Golgi trafficking

Table 2: Mutant Phenotypes

Protein Mutant Phenotype Cellular Defects Evidence
Ypt3 Accumulates Golgi-like vesicles Impaired secretion, cytokinesis failure
RAB11B Knockout linked to neurodevelopmental issues Axon guidance defects
Pra3 Mislocalizes vacuolar cargo Delayed vacuolar maturation

Vorbereitungsmethoden

Gene Isolation and Vector Design

The ypt3 gene (SPBC1685.04) is cloned from S. pombe genomic libraries using complementation assays. In one approach, a temperature-sensitive ypt3-i5 mutant is transformed with a genomic DNA library in plasmid pDB248, followed by selection for rescued phenotypes. Sequencing confirms the gene’s identity, showing high homology to Rab11 and yeast Ypt31/32.

Plasmid Systems for Expression

Ypt3 is expressed under the thiamine-repressible nmt1 promoter in vectors such as pREP1, pREP41, and pREP81. These plasmids enable tunable expression levels:

  • pREP1 : Strong promoter for maximal expression.

  • pREP41 : Moderate expression.

  • pREP81 : Attenuated promoter to avoid overexpression artifacts.

For chromosomal integration, GFP-tagged ypt3 is subcloned into ura4-marked vectors and inserted into the S. pombe genome.

Recombinant Expression Systems

Host Organisms

Ypt3 is expressed in S. pombe for native post-translational modifications. Alternatively, Escherichia coli systems are used for high-yield production, though lacking eukaryotic modifications.

Inducible Expression

The nmt1 promoter allows induction by thiamine removal. Cells are grown in Edinburgh Minimal Medium (EMM) at 27°C, followed by a shift to restrictive temperatures (36°C) to study mutant variants.

Solubility Challenges

Ypt3’s hydrophobic regions may cause insolubility. Co-expression with chaperones or fusion tags (e.g., MBP, GST) improves solubility. For example, MBP fusions enhance stability and facilitate amylose resin purification.

Affinity Purification Techniques

His6-Tag Purification

Hexahistidine-tagged Ypt3 is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Key steps:

  • Lysis : Cells are lysed in binding buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme or sonication.

  • Binding : Lysate is applied to Ni-NTA resin, washed with 20 mM imidazole.

  • Elution : His6-Ypt3 is eluted with 250 mM imidazole.

StepBufferImidazole (mM)Purpose
BindingpH 8.010Capture
WashpH 8.020Remove contaminants
ElutionpH 8.0250Release protein

HA-Tag Purification

Hemagglutinin (HA)-tagged Ypt3 is purified using anti-HA affinity matrices. Samples are loaded at gravity flow, washed with high-salt buffer, and eluted with HA peptide competitors.

Tagging Strategies for Detection and Purification

Fluorescent Tags

GFP or mCherry tags are fused to Ypt3’s C-terminus for microscopy. The S65T GFP variant is preferred for brightness and photostability.

Epitope Tags

HA or FLAG tags facilitate immunoprecipitation and Western blot detection. Dual tagging (e.g., His6-HA) allows sequential purification steps.

Functional Validation of Tags

Tags must preserve Ypt3’s GTPase activity and binding to effector proteins. In vivo complementation assays verify functionality; for example, GFP-Ypt3 rescues ypt3-i5 mutants.

Quality Assessment and Functional Validation

SDS-PAGE and Western Blot

Purity is assessed via Coomassie-stained gels, with Ypt3 appearing as a ~24 kDa band. Western blots using anti-Ypt3 or anti-tag antibodies confirm identity.

Electron Microscopy

Ultrastructural analysis reveals Ypt3’s role in Golgi integrity. ypt3-i5 mutants accumulate aberrant Golgi-like structures, which are quantified post-purification.

Secretion Assays

Functional Ypt3 is validated using secreted acid phosphatase (Pho1) fused to GFP. ypt3 mutants show abolished secretion, reversible upon complementation .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting Ypt3 protein localization in fission yeast?

  • Methodology : Use immunofluorescence microscopy with validated anti-Ypt3 antibodies (e.g., ab228954 or ab3612) at dilutions of 1/100–1/500. Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Co-stain with markers like Hoechst 33342 for nuclear visualization .
  • Validation : Include controls such as knockout cell lines or competitive peptide blocking to confirm antibody specificity.

Q. How can researchers quantify Ypt3 expression levels in membrane trafficking studies?

  • Methodology : Perform SDS-PAGE and immunoblotting using anti-Ypt3 antibodies (1/1000 dilution). Load 20–30 µg of lysate per lane and normalize using housekeeping proteins. For quantitative analysis, use densitometry software and include a standard curve with recombinant Ypt3 protein (e.g., ab276672) .
  • Error Analysis : Calculate standard deviations, error of the mean, and 95% confidence intervals. Address systematic errors (e.g., uneven gel loading) via technical replicates .

Advanced Research Questions

Q. How can structural contradictions in Ypt3’s interaction with TRAPP-II and exocyst complexes be resolved?

  • Experimental Design :

Use co-immunoprecipitation (Co-IP) to validate physical interactions between Ypt3 and TRAPP-II components (e.g., Trs120) under physiological conditions.

Employ fluorescence recovery after photobleaching (FRAP) to study Ypt3 vesicle dynamics at division sites (Fig. 8D-G) .

  • Data Interpretation : Compare results across genetic mutants (e.g., trs120-ts1, ypt3-i5) to distinguish direct interactions from indirect effects. Use EM to visualize secretory vesicles in mutants (Fig. S6D) .

Q. What methodologies are optimal for analyzing Ypt3’s GTPase activity in vitro?

  • Protocol :

Purify recombinant Ypt3 (His-tagged) and perform GTPγS binding assays.

Measure GTP hydrolysis rates using malachite green phosphate assays.

Compare wild-type and dominant-negative mutants (e.g., GDP-bound Ypt3) to assess activity .

  • Troubleshooting : Include negative controls (e.g., non-hydrolyzable GTP analogs) and validate with GTPase-activating proteins (GAPs) if available.

Methodological Challenges & Solutions

Q. How should researchers validate conflicting reports on Ypt3’s orthologous conservation?

  • Approach :

Use dbPTM 3.0 to analyze evolutionary conservation of Ypt3 PTM sites (e.g., phosphorylation) across species.

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